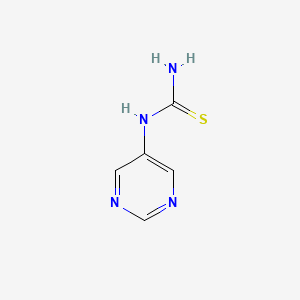

Thiourea,N-5-pyrimidinyl-

Beschreibung

Significance and Scope of Pyrimidinyl Thiourea (B124793) Scaffolds in Modern Organic Chemistry

The significance of the pyrimidinyl thiourea scaffold lies in its inherent combination of a pyrimidine (B1678525) ring and a thiourea moiety. The pyrimidine ring is a well-known pharmacophore found in numerous biologically active compounds and pharmaceuticals. asianpubs.orgresearchgate.netnih.govnih.gov The thiourea group, with its reactive thiocarbonyl (C=S) and amine functionalities, serves as a versatile synthon for constructing more complex molecular architectures. ontosight.ainih.gov This duality makes N-pyrimidinyl thiourea derivatives highly valuable in medicinal chemistry and materials science. ontosight.aiconicet.gov.ar

The scope of their application is broad, encompassing their use as precursors for the synthesis of various heterocyclic compounds such as thiazoles, pyrimidines, and triazines through cyclization reactions. nih.govnih.govnih.gov The presence of nitrogen and sulfur atoms also makes them excellent ligands for forming stable metal complexes, opening avenues in coordination chemistry and catalysis. nih.govmdpi.com Furthermore, their structural characteristics allow for the formation of hydrogen bonds, influencing their solubility and interaction with biological targets. ontosight.ai

Evolution of Academic Research Perspectives on N-Pyrimidinyl Thiourea Architectures

Academic research on N-pyrimidinyl thiourea architectures has evolved from fundamental synthesis and characterization to more specialized applications. Early studies focused on the synthesis of these compounds and the exploration of their basic chemical reactivity. tandfonline.com Over time, the focus has shifted towards harnessing their potential in various domains.

A significant area of development has been their use in the synthesis of fused heterocyclic systems. For instance, research has demonstrated the cyclization of N,N'-disubstituted thioureas with reagents like oxalyl dichloride to yield complex imidazole-dione ring systems. asianpubs.orgresearchgate.net More recent studies have explored their role in the synthesis of thiazole (B1198619) derivatives, which are important pharmacophores. acs.orgnih.govsioc-journal.cnnanobioletters.com

The investigation into their coordination chemistry has also gained momentum, with studies focusing on their ability to form complexes with various metal ions. conicet.gov.arnih.govscispace.com This has led to the exploration of their potential as corrosion inhibitors and in the development of novel materials. researchgate.netacs.orggoogle.comjmaterenvironsci.com

Furthermore, computational and theoretical studies are increasingly being employed to understand the structure-property relationships of these molecules. ccspublishing.org.cnmdpi.comacs.orgnih.govtandfonline.com Density Functional Theory (DFT) calculations, for example, are used to investigate their electronic properties and predict their reactivity, guiding the design of new derivatives with specific functionalities. acs.orgnih.govtandfonline.com This integrated approach, combining synthetic chemistry with advanced analytical and computational techniques, marks the current frontier in the study of N-pyrimidinyl thiourea derivatives.

Table 1: Interactive Data Table of Research on N-Pyrimidinyl Thiourea Derivatives

| Research Focus | Key Findings | Techniques Used | References |

| Synthesis of Fused Heterocycles | Cyclization with oxalyl dichloride yields imidazole-diones. | IR, NMR Spectroscopy | asianpubs.orgresearchgate.net |

| Thiazole Synthesis | Efficient synthesis of fused thiazoles from N-pyrimidine thiourea. | Acetic acid as promoter and solvent. | acs.orgnih.gov |

| Coordination Chemistry | Formation of stable metal complexes due to N and S donor atoms. | Spectroscopic methods. | nih.govmdpi.com |

| Corrosion Inhibition | Effective in protecting mild steel in acidic media. | Electrochemical measurements, DFT. | researchgate.netacs.orgjmaterenvironsci.commaterials.international |

| Computational Studies | DFT used to analyze electronic structure and reactivity. | DFT/B3LYP methodology. | acs.orgnih.govtandfonline.com |

Structure

3D Structure

Eigenschaften

Molekularformel |

C5H6N4S |

|---|---|

Molekulargewicht |

154.20 g/mol |

IUPAC-Name |

pyrimidin-5-ylthiourea |

InChI |

InChI=1S/C5H6N4S/c6-5(10)9-4-1-7-3-8-2-4/h1-3H,(H3,6,9,10) |

InChI-Schlüssel |

QLVNJTSNXSKYBW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=C(C=NC=N1)NC(=S)N |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Advanced Derivatization Strategies for N Pyrimidinyl Thioureas

Established Synthetic Routes to N-Pyrimidinyl Thiourea (B124793) Core Structures

The construction of the N-pyrimidinyl thiourea scaffold can be achieved through several reliable synthetic methodologies. These include the reaction of pyrimidinyl amines with isothiocyanates, condensation reactions of thiourea with pyrimidine-based precursors, and modern multicomponent reaction strategies.

Isothiocyanate-Mediated Synthesis with Pyrimidinyl Amines

The most common and straightforward method for synthesizing N-pyrimidinyl thioureas is the reaction between an appropriately substituted aminopyrimidine and an isothiocyanate. nih.govgrafiati.com This reaction is a nucleophilic addition of the amino group of the pyrimidine (B1678525) to the electrophilic carbon atom of the isothiocyanate. mdpi.com

The synthesis typically involves reacting a pyrimidinyl amine with a selected isothiocyanate in a suitable solvent such as acetone (B3395972), acetonitrile, or dichloromethane (B109758) at room temperature or under reflux. nih.govevitachem.com For instance, 1-Benzoyl-3-(pyrimidin-2-yl)thiourea (B2935861) is synthesized by reacting benzoyl isothiocyanate with 2-aminopyrimidine. The benzoyl isothiocyanate itself is often prepared in situ from benzoyl chloride and a thiocyanate (B1210189) salt, like potassium thiocyanate. The versatility of this method allows for the introduction of a wide variety of substituents on the second nitrogen of the thiourea moiety, depending on the isothiocyanate used. nih.gov Acyl thioureas, for example, are generated when an acyl isothiocyanate is used, which can be formed by reacting an acid chloride with ammonium (B1175870) thiocyanate. mdpi.comnih.gov

Table 1: Examples of Isothiocyanate-Mediated Synthesis of N-Pyrimidinyl Thioureas

| Pyrimidinyl Amine | Isothiocyanate | Solvent | Conditions | Product | Reference |

| 2-Aminopyrimidine | Benzoyl isothiocyanate | Acetonitrile | Ambient temp., then reflux | 1-Benzoyl-3-(pyrimidin-2-yl)thiourea | |

| 2-Aminopyrimidine | Phenyl isothiocyanate | Dichloromethane | Room Temperature | N-Phenyl-N'-(pyrimidin-2-yl)thiourea | nih.gov |

| 2-Amino-4,6-disubstituted pyrimidines | Chrysanthemoyl isothiocyanate | Acetone | Reflux | N'-(4,6-disubstituted pyrimidin-2-yl)-N-chrysanthemoylthiourea | researchgate.net |

| Heterocyclic amine | Isothiocyanate (generated in situ) | Acetone | --- | N-acyl thiourea derivatives | mdpi.com |

Condensation Reactions Involving Thiourea and Pyrimidine Precursors

The pyrimidine ring itself can be constructed from acyclic precursors in a condensation reaction that incorporates a thiourea molecule. This is a fundamental approach in pyrimidine synthesis, often referred to as the principal synthesis. bu.edu.egwikipedia.org It involves the cyclocondensation of a compound containing an N-C-N fragment (like thiourea) with a three-carbon (C-C-C) fragment, typically a β-dicarbonyl compound or its equivalent. bu.edu.egwikipedia.orgwikipedia.org

For example, thiourea condenses with β-dicarbonyl compounds, such as ethyl acetoacetate, to form 2-thiouracil (B1096) derivatives. wikipedia.orgnih.gov The amino group of thiourea first condenses with one of the carbonyl groups, followed by cyclization and tautomerization to yield the pyrimidine ring. wikipedia.org This method is widely used for creating 2-thioxo-dihydropyrimidinones and other related structures. nih.gov A variation involves a two-step protocol where a chalcone (B49325) (formed from an acetophenone (B1666503) and a benzaldehyde) reacts with thiourea in the presence of a base like ethanolic potassium hydroxide (B78521) to yield dihydropyrimidin-2(1H)-thiones. mdpi.com Another approach is the one-pot synthesis of 4-pyrimidone-2-thioethers through the condensation of S-alkylisothioureas with β-ketoesters, which proceeds under mild, sequential base- and acid-mediated conditions. rsc.orgnih.gov

Multicomponent Reaction Approaches for N-Pyrimidinyl Thiourea Assembly

Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like N-pyrimidinyl thioureas in a single synthetic operation. nih.gov The Biginelli reaction is a classic example of an MCR used to synthesize dihydropyrimidinones and their thio-analogs (DHPMs). mdpi.com

In a typical Biginelli-type reaction, an aldehyde, a β-ketoester (or another active methylene (B1212753) compound), and thiourea are condensed together under acidic catalysis. mdpi.comencyclopedia.pub This approach has been adapted to create a wide variety of substituted pyrimidine derivatives. For instance, a one-pot, three-component reaction of a benzothiazolyl oxobutanamide, a substituted aryl aldehyde, and thiourea can produce benzothiazolyl pyrimidine-5-carboxamides. mdpi.comencyclopedia.pub Similarly, pyrimido[4,5-d]pyrimidine (B13093195) structures can be assembled through multicomponent reactions involving barbituric or thiobarbituric acids, an aldehyde, and thiourea. rsc.org These reactions can be promoted by conventional heating, microwave irradiation, or even solvent-free grinding. encyclopedia.pubrsc.org

Table 2: Examples of Multicomponent Synthesis of Pyrimidine Derivatives using Thiourea

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |

| Aryl aldehyde | Ethyl acetoacetate | Thiourea | Acid catalyst | Dihydropyrimidinethione (DHPM) | mdpi.com |

| 3-Formylindole | Thiobarbituric acid | Thiourea | Microwave irradiation | 5-Indolylpyrimido[4,5-d]pyrimidinone | encyclopedia.pub |

| Aromatic aldehyde | Barbituric acid | Thiourea | Ceric ammonium nitrate (B79036) (CAN) / Refluxing water | Tetrahydropyrimido[4,5-d]pyrimidine-dione | rsc.org |

| 6-Methyl-3-formylchromone | Diethyl phosphonate | Thiourea | --- | Pyrimidinylphosphonate | nih.gov |

Functionalization and Derivatization of Pyrimidinyl Thiourea Frameworks

Once the core N-pyrimidinyl thiourea structure is synthesized, it can be further modified at several positions to create a diverse library of derivatives. The primary sites for functionalization are the nitrogen atoms of the thiourea bridge and the pyrimidine ring itself.

Substitution at Thiourea Nitrogen Atoms

The nitrogen atoms of the thiourea moiety are nucleophilic and can undergo various substitution reactions, most notably alkylation and acylation.

N-Alkylation: The N-alkylation of the thiourea nitrogen atoms can be achieved using alkyl halides. google.com However, S-alkylation to form an isothiouronium salt is also a common reaction pathway for thioureas, especially under neutral or acidic conditions. wikipedia.org These S-alkylated intermediates can be useful for further functionalization. rsc.orgnih.gov Direct N-alkylation of heterocycles can also be accomplished through modern electrochemical methods, such as anodic decarboxylative processes using carboxylic acids as alkylating agents. nih.gov

N-Acylation: Acylation of the thiourea nitrogens is a key strategy for creating N-acylthiourea derivatives. mdpi.comnih.gov These compounds are often synthesized by reacting an amine with an acyl isothiocyanate. researchgate.net Alternatively, a pre-formed thiourea can be acylated. The N-acylbenzotriazole is an effective acylating agent for N-acylations. researchgate.net These reactions introduce a carbonyl group adjacent to the thiourea, which can influence the compound's chemical properties and conformational preferences, often leading to the formation of intramolecular hydrogen bonds. nih.gov

Modification of the Pyrimidine Ring System

The pyrimidine ring itself can be functionalized, although its reactivity is influenced by the two deactivating nitrogen atoms. Electrophilic substitution is generally difficult but occurs preferentially at the C5 position, which is the most electron-rich carbon. wikipedia.org

Electrophilic Substitution: Halogenation and nitration are feasible reactions at the C5 position of the pyrimidine ring. wikipedia.org For example, halogenation of a pyrimidinyl derivative can be carried out using reagents like chlorine gas with a Lewis acid catalyst. Nitration can be achieved with a standard mixture of nitric and sulfuric acids.

Nucleophilic Substitution: The C2, C4, and C6 positions of the pyrimidine ring are electron-deficient and thus susceptible to nucleophilic attack. wikipedia.org This is particularly true if a good leaving group, such as a halogen or a methylthio group, is present at these positions. For instance, a 2-mercaptopyrimidine (B73435) can react with amines like benzylamine, leading to the formation of a 2-benzylaminopyrimidine, although this can sometimes be accompanied by side reactions. researchgate.net The 2-alkylthio group in 4-pyrimidone-2-thioethers serves as a versatile handle for regioselective functionalization via Nucleophilic Aromatic Substitution (SNAr). rsc.org

Table 3: Functionalization Reactions of the Pyrimidine Ring

| Pyrimidine Derivative | Reaction Type | Reagents/Conditions | Position of Functionalization | Product Type | Reference |

| Pyrimidine | Halogenation | Cl₂, FeCl₃, CH₂Cl₂ | C5 | 5-Chloro-pyrimidinyl derivative | |

| Pyrimidine | Nitration | HNO₃/H₂SO₄, 0°C | C4 (or C5) | 4-Nitro-pyrimidinyl derivative | wikipedia.org |

| 2-Mercaptopyrimidine | Nucleophilic Substitution | Benzylamine, Heat | C2 | 2-Benzylaminopyrimidine | researchgate.net |

| 4-Pyrimidone-2-thioether | Nucleophilic Aromatic Substitution (SNAr) | Nucleophile | C2 | 2-Substituted-4-pyrimidone | rsc.org |

Introduction of Acyl/Aroyl Moieties on Thiourea Nitrogen

The introduction of acyl or aroyl groups onto the nitrogen atom of the thiourea core in N-pyrimidinyl thioureas represents a significant strategy for creating a diverse library of derivatives with potential biological activities. nih.govnih.gov This is typically achieved by reacting an appropriately substituted aminopyrimidine with an in situ generated acyl or aroyl isothiocyanate. nih.govnih.gov

The general synthetic route involves the reaction of an acid chloride with a thiocyanate salt, such as ammonium or potassium thiocyanate, in a suitable solvent like acetone or toluene (B28343) to form the reactive acyl isothiocyanate intermediate. nih.govnih.govmdpi.com This intermediate is then treated with an aminopyrimidine derivative. The amino group of the pyrimidine attacks the electrophilic carbon of the isothiocyanate, leading to the formation of the N-acyl/aroyl-N'-pyrimidinyl thiourea. nih.govmdpi.com

Several studies have reported the synthesis of these derivatives. For instance, novel pyrimidinyl acyl thiourea derivatives were designed and synthesized to act as inhibitors of Hsp90, a protein implicated in cancer. nih.govresearchgate.net The synthesis involved reacting various acyl isothiocyanates with different 2-amino-4,6-disubstituted pyrimidines. nih.gov Similarly, N-aroyl-N'-carboxyalkyl thiourea derivatives have been prepared by reacting aroyl isothiocyanates with amino acids. niscpr.res.in

The reaction conditions, such as solvent and temperature, can influence the reaction's outcome and yield. nih.govmdpi.com For example, refluxing in acetone is a common method. mdpi.comniscpr.res.in The structures of the synthesized compounds are typically confirmed using spectroscopic techniques like IR, ¹H NMR, and ¹³C NMR, as well as elemental analysis. nih.govnih.govtandfonline.com

Table 1: Examples of Synthesized N-Acyl/Aroyl-N'-Pyrimidinyl Thioureas and Their Methodologies

| Reactants | Reaction Conditions | Product | Reference |

|---|---|---|---|

| Acyl/Aroyl Chloride, Ammonium/Potassium Thiocyanate, Aminopyrimidine | In situ generation of acyl isothiocyanate, followed by reaction with aminopyrimidine in a solvent like acetone or toluene. | N-Acyl/Aroyl-N'-pyrimidinyl thiourea | nih.govnih.govmdpi.com |

| Nicotinic Acid Chloride Hydrochloride, Triethylamine, THF, Aminopyrimidine | One-pot synthesis using PEG-600 as a phase transfer catalyst. | N-Pyrimidinyl-N'-nicotinyl thiourea | tandfonline.com |

| 4-Benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride, Ammonium thiocyanate, Various amines | One-pot reaction. | Acyl thiourea derivatives containing a pyrazole (B372694) ring | nih.gov |

Integration with Other Heterocyclic Systems (e.g., Thiazole (B1198619), Pyrazole, Pyran)

The combination of the N-pyrimidinyl thiourea scaffold with other heterocyclic rings like thiazole, pyrazole, and pyran has emerged as a powerful strategy in medicinal chemistry to develop novel compounds with enhanced biological profiles. tandfonline.com This molecular hybridization approach aims to synergize the pharmacophoric features of each heterocyclic system.

Thiazole-Containing Derivatives:

The synthesis of N-pyrimidinyl thioureas integrated with a thiazole ring often involves the reaction of an aminothiazole derivative with a pyrimidinyl isothiocyanate or the reaction of an aminopyrimidine with a thiazolyl isothiocyanate. publish.csiro.aupublish.csiro.au For instance, 2-aminothiazoles can be reacted with isothiocyanates to yield the corresponding disubstituted thioureas. publish.csiro.aupublish.csiro.au In another approach, 1-(4-(7H-thiazolo[3,2-a]pyrimidin-5-yl)phenyl)-3-phenylthiourea was synthesized from the reaction of 1-(4-(3-(dimethylamino)acryloyl)phenyl)-3-phenylthiourea with 2-aminothiazole (B372263). tandfonline.com The classical Hantzsch synthesis is another method used to afford thiazoles by reacting thioureas with α-haloketones. muni.cz

Pyrazole-Containing Derivatives:

The incorporation of a pyrazole moiety has also been extensively explored. A common synthetic route involves the reaction of a pyrazole-containing acyl isothiocyanate with an amine or the reaction of an aminopyrazole with an isothiocyanate. nih.govmdpi.com For example, a series of acyl thiourea derivatives containing a pyrazole ring were prepared in a one-pot reaction of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride with ammonium thiocyanate and various amines. nih.gov Another study reported the synthesis of pyrazolyl thioureas by reacting 5-amino-pyrazoles with benzoyl isothiocyanates. mdpi.com

Pyran-Containing Derivatives:

The synthesis of pyran-containing N-pyrimidinyl thiourea derivatives has also been reported. These syntheses often involve multicomponent reactions. For example, phenylthiourea-based pyran compounds have been synthesized through the reaction of 1-(4-(3-(dimethylamino)acryloyl)phenyl)-3-phenylthiourea with active methylene compounds like acetylacetone (B45752) or dimedone. tandfonline.com

Table 2: Synthetic Strategies for Integrating Heterocyclic Systems with N-Pyrimidinyl Thioureas

| Heterocyclic System | General Synthetic Approach | Example Reactants | Reference |

|---|---|---|---|

| Thiazole | Reaction of an aminothiazole with an isothiocyanate or Hantzsch synthesis. | 2-Aminothiazole and phenyl isothiocyanate; Thiourea and α-haloketones. | publish.csiro.aupublish.csiro.aumuni.cz |

| Pyrazole | Reaction of an aminopyrazole with an isothiocyanate or a pyrazole-containing acyl isothiocyanate with an amine. | 5-Amino-1-(2-hydroxyhexyl)-1H-pyrazole-4-carboxylate and benzoyl isothiocyanate. | mdpi.com |

| Pyran | Reaction of a phenylthiourea (B91264) derivative with an active methylene compound. | 1-(4-(3-(dimethylamino)acryloyl)phenyl)-3-phenylthiourea and acetylacetone. | tandfonline.com |

Green Chemistry Approaches and Sustainable Synthetic Protocols in N-Pyrimidinyl Thiourea Chemistry

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of N-pyrimidinyl thioureas and related heterocyclic compounds to develop more environmentally friendly and sustainable processes. rasayanjournal.co.in These approaches focus on reducing waste, minimizing the use of hazardous solvents, and improving energy efficiency through methods like microwave-assisted synthesis and ultrasound irradiation. rasayanjournal.co.innih.gov

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. sciforum.netmdpi.com In the context of N-pyrimidinyl thiourea synthesis, microwave-assisted methods have been successfully employed. For example, the synthesis of N-(2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl)-N'-(4',6'-diarylpyrimidine-2'-yl)thioureas was achieved with higher yields and significantly reduced reaction times under solvent-free microwave irradiation compared to conventional refluxing in dioxane. sciforum.net Similarly, microwave-assisted synthesis has been utilized for the preparation of various pyrimidine derivatives, including thiazolopyrimidines and pyrimidopyrimidines, often in solvent-free conditions or using environmentally benign solvents like water. nih.govnih.govbioorganica.org.ua

Ultrasound-Assisted Synthesis:

Ultrasonication is another green technique that enhances chemical reactivity through the phenomenon of acoustic cavitation. nih.govshd.org.rs This method has been applied to the synthesis of pyrimidine-2-thione derivatives from chalcones and thiourea, resulting in high yields in significantly shorter reaction times (20–30 minutes) compared to conventional heating. shd.org.rsresearchgate.net The use of ultrasound has been shown to improve yields by 20–30% in some cases. shd.org.rsresearchgate.net Ultrasound-assisted synthesis has also been utilized in one-pot, three-component reactions for the preparation of dihydropyrimidinones and thiones, often in combination with reusable catalysts, further enhancing the sustainability of the process. ujpronline.comresearchgate.net

These green chemistry approaches offer significant advantages over traditional synthetic methods by promoting efficiency, reducing environmental impact, and simplifying reaction work-up. rasayanjournal.co.in The adoption of such protocols is crucial for the sustainable development of new chemical entities based on the N-pyrimidinyl thiourea scaffold.

Table 3: Comparison of Green Synthetic Methods for N-Pyrimidinyl Thiourea Derivatives

| Method | Key Advantages | Example Application | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, solvent-free conditions. | Synthesis of N-glucopyranosyl-N'-diarylpyrimidinyl-thioureas. | sciforum.net |

| Ultrasound-Assisted Synthesis | Reduced reaction times, improved yields, milder reaction conditions. | Synthesis of dihydropyrimidine-2-thiones from chalcones and thiourea. | shd.org.rsresearchgate.net |

Structural Elucidation and Conformational Analysis of N Pyrimidinyl Thiourea Compounds

Spectroscopic Characterization Techniques in Structural Assignment

Spectroscopic techniques are pivotal in the initial identification and detailed structural analysis of N-pyrimidinyl thiourea (B124793) derivatives, providing insights into their electronic and vibrational characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for defining the molecular framework of N-pyrimidinyl thioureas, offering precise information on the chemical environments of ¹H and ¹³C nuclei. nih.govup.ac.zachemistrysteps.com

In ¹H NMR spectra, the protons of the pyrimidine (B1678525) ring are typically observed in the downfield region. For example, in the spectrum of one N-pyrimidinyl acyl thiourea derivative, the pyrimidine proton appears as a singlet at 8.40 ppm. nih.gov Aromatic protons from other substituted rings resonate in their expected regions, for instance, between 8.34 and 7.23 ppm. nih.gov The N-H protons of the thiourea group are characteristically found at very low fields, often appearing as broad singlets due to hydrogen bonding and exchange phenomena. In one case, these were observed at 12.74 and 12.62 ppm, confirming the acyl thiourea structure. nih.gov Methyl protons on the pyrimidine ring, if present, typically give a singlet in the more shielded region, around 2.42 ppm. nih.gov

The ¹³C NMR spectra provide complementary structural data. A key diagnostic signal is that of the thiocarbonyl (C=S) carbon, which resonates in the range of 178-183 ppm. nih.govacs.org For acyl thiourea derivatives, the carbonyl carbon (C=O) signal is also characteristic, appearing around 169.51 ppm. nih.gov The carbon atoms of the pyrimidine ring can be assigned based on their chemical shifts, with values for one derivative reported at 165.85, 164.46, 157.97, and 109.03 ppm. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Data for a Representative N-Pyrimidinyl Acyl Thiourea Derivative nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H | 12.74, 12.62 | N-H (thiourea) |

| ¹H | 8.40 | Pyrimidine-H |

| ¹H | 8.34 - 7.23 | Aromatic-H |

| ¹H | 2.42 | CH₃ |

| ¹³C | 178.39 | C=S |

| ¹³C | 169.51 | C=O |

| ¹³C | 165.85, 164.46, 157.97, 109.03 | Pyrimidine-C |

| ¹³C | 136.83 - 126.26 | Aromatic-C |

| ¹³C | 19.9 | CH₃ |

Infrared (IR) spectroscopy is instrumental in identifying functional groups and probing hydrogen bonding interactions within N-pyrimidinyl thiourea compounds by analyzing their molecular vibrations. up.ac.zachemistrysteps.comnih.govcore.ac.ukacs.org

The N-H stretching vibrations are prominent features in the IR spectra, typically appearing as broad bands in the 3100-3400 cm⁻¹ region. nih.govnih.gov The broadening of these bands is a direct consequence of intermolecular hydrogen bonding. For instance, in one pyrimidine-linked acyl thiourea, N-H stretching bands were observed at 3260 and 3130 cm⁻¹. nih.gov The thiocarbonyl (C=S) stretching vibration is another key diagnostic band, generally found between 700 and 850 cm⁻¹. core.ac.uk In some cases, this peak is assigned around 1230 cm⁻¹. nih.gov The spectra also display characteristic absorptions for the pyrimidine ring, with C=N and C=C stretching vibrations appearing in the 1500-1600 cm⁻¹ range. nih.gov For acyl derivatives, a strong absorption for the carbonyl (C=O) group is present, for example, at 1721 cm⁻¹. nih.gov

Table 2: Key IR Vibrational Frequencies (cm⁻¹) for a Pyrimidine-Linked Acyl Thiourea nih.gov

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3260, 3130 | N-H Stretch |

| 2970, 2940 | C-H Stretch (sp² and sp³) |

| 1721 | C=O Stretch |

| 1590, 1509 | C=N, C=C Stretch |

| 1230 | C=S Stretch |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous, high-resolution data on the solid-state structure of N-pyrimidinyl thiourea compounds, detailing atomic coordinates, bond lengths, and angles, which are essential for understanding their conformational and interactional preferences.

In the crystalline state, N-pyrimidinyl thiourea molecules engage in self-assembly to form intricate supramolecular architectures, primarily driven by hydrogen bonding. nih.govcore.ac.ukwm.edunih.govresearchgate.netccspublishing.org.cnacs.org These interactions direct the molecules into one-, two-, or three-dimensional networks. A common motif is the formation of centrosymmetric dimers through N-H···S hydrogen bonds. wm.edu These dimers can be further interconnected by N-H···N hydrogen bonds involving the nitrogen atoms of the pyrimidine ring, leading to the formation of extended chains or sheets. wm.eduacs.org The specific packing arrangement and resulting supramolecular assembly are highly dependent on the nature and position of substituents on both the pyrimidine and phenyl rings.

Hydrogen bonding is the defining interaction in the crystal structures of N-pyrimidinyl thioureas. nih.govcore.ac.ukwm.edunih.govresearchgate.netccspublishing.org.cnacs.orglew.ro Intramolecular hydrogen bonds are frequently observed, particularly between a thiourea N-H group and a nitrogen atom of the pyrimidine ring, which results in a stable six-membered ring formation. wm.edu This intramolecular interaction plays a significant role in establishing a planar molecular conformation.

Intermolecular hydrogen bonds are the primary drivers of the supramolecular assembly. nih.govcore.ac.ukwm.edunih.govresearchgate.netccspublishing.org.cnacs.orglew.ro The most prevalent intermolecular motif is the R²₂(8) graph set, where two molecules form a dimer via a pair of N-H···S hydrogen bonds. wm.edu In addition to this, N-H···N interactions, where a thiourea N-H acts as a donor to a pyrimidine nitrogen acceptor, are also common and contribute to the formation of extended networks. wm.eduacs.org

Table 3: Common Hydrogen Bond Motifs in N-Pyrimidinyl Thiourea Crystal Structures wm.edu

| Interaction Type | Description | Resulting Structure |

| Intramolecular N-H···N | Hydrogen bond between thiourea N-H and pyrimidine nitrogen. | Forms a six-membered pseudo-ring, promoting planarity. |

| Intermolecular N-H···S | Two molecules linked via a pair of N-H···S bonds. | Forms a centrosymmetric R²₂(8) dimer. |

| Intermolecular N-H···N | Hydrogen bond between thiourea N-H and pyrimidine nitrogen of an adjacent molecule. | Links dimers or molecules into chains and sheets. |

The conformation of N-pyrimidinyl thiourea molecules is largely dictated by the torsional angles around the C-N bonds of the thiourea moiety. core.ac.uk The presence of an intramolecular N-H···N hydrogen bond often favors a planar or near-planar conformation of the molecule. wm.edu The thiourea unit itself generally adopts a trans-trans or trans-cis conformation with respect to the substituents. Dihedral angle analysis provides quantitative insight into these preferences. The planarity between the pyrimidine ring and the thiourea core is a critical factor, as it can influence the extent of electronic communication between these two parts of the molecule. Steric hindrance from bulky substituents can cause significant deviations from planarity.

Influence of Substituents on Crystal Architecture

The three-dimensional arrangement of N-pyrimidinyl thiourea molecules in the solid state is profoundly influenced by the nature and position of substituents on both the pyrimidine and thiourea moieties. These substituents dictate the formation of intricate supramolecular architectures primarily through hydrogen bonding and other noncovalent interactions. grafiati.comacs.orgconicet.gov.ar

The thiourea functional group is an excellent hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiocarbonyl group act as effective hydrogen bond acceptors. buu.ac.th This donor-acceptor capability leads to the formation of diverse and stable hydrogen-bonded networks, which are fundamental to the crystal engineering of these compounds. buu.ac.th In many acyl thiourea derivatives, the molecular configuration is stabilized by intramolecular N–H···O hydrogen bonds, which create a six-membered pseudo-ring. acs.orgconicet.gov.arrsc.orgunlp.edu.ar

Substituents guide the assembly of molecules into higher-order structures. For instance, in 1-(4,6-Dimethylpyrimidin-2-yl)-3-(3,5-dinitrobenzoyl)thiourea monohydrate, the molecular structure is nearly planar and features an intramolecular N—H···N hydrogen bond. nih.gov In the crystal lattice, intermolecular N—H···O and O—H···O hydrogen bonds involving the water molecule connect the organic molecules into a two-dimensional network. nih.gov The presence of different substituents can lead to the formation of various supramolecular patterns, such as chains, dimers, or complex 3D networks. grafiati.comacs.org For example, N-2-pyridylethyl-N'-arylthioureas can form centrosymmetric dimers through N'H···S hydrogen bonds. scielo.org.mx The flexibility of the molecule and the nature of the aryl substituent can determine whether other interactions, like N-H···N bonds to the pyridine (B92270) nitrogen, are intra- or intermolecular. scielo.org.mx

The steric and electronic properties of substituents play a crucial role. Bulky groups can influence the cis or trans arrangement in metal complexes of acyl thioureas. conicet.gov.ar Electron-withdrawing or electron-donating groups on the aromatic rings affect the strength of the hydrogen bonds and can introduce other weak interactions like C–H···π or π–π stacking, which further stabilize the crystal packing. acs.orgbuu.ac.th

Below is a data table summarizing the influence of selected substituents on the crystal architecture of N-pyrimidinyl thiourea and related compounds.

| Compound/Substituent Class | Key Substituents | Observed Supramolecular Motifs | Stabilizing Interactions | Ref |

| Acyl Thioureas | Benzoyl, 2-chlorobenzoyl | Intramolecular S(6) loop | N–H···O | acs.orgunlp.edu.ar |

| Intermolecular R²₂(8) dimers | N–H···O, O–H···S | acs.org | ||

| Extended 1D chains | N–H···S | unlp.edu.ar | ||

| N-Pyrimidinyl Thioureas | 4,6-Dimethylpyrimidinyl, 3,5-Dinitrobenzoyl | 2D network parallel to (101) plane | N–H···O, O–H···O, Intramolecular N–H···N | nih.gov |

| Pyridyl Thioureas | ortho-substituted pyridine | Intramolecular pseudo-seven-membered ring | N–H···N | buu.ac.th |

| Dimeric structures | N–H···S, π–π stacking | buu.ac.th | ||

| meta-substituted pyridine | Dimeric structures | N–H···N | buu.ac.th |

Tautomerism and Isomeric Forms in Pyrimidinyl Thiourea Systems

N-Pyrimidinyl thiourea systems exhibit a rich variety of tautomeric and isomeric forms, which are crucial for understanding their reactivity and biological function. The two primary phenomena are thione-thiol tautomerism and E/Z isomerism.

Thione-Thiol Tautomerism

Like many thiourea derivatives, N-pyrimidinyl thioureas can exist in an equilibrium between the thione (C=S) and thiol (C-SH) tautomeric forms. grafiati.comnih.gov The thione form is generally dominant in the solid state, a fact confirmed by FTIR spectroscopy and X-ray crystallography. However, the thiol tautomer can be observed in polar solvents. The stability of the thione tautomer is a key factor, as its conversion to the disulfide form is less spontaneous, which may relate to the biological activity of these compounds. ias.ac.in In related heterocyclic systems like 2-thiouracil (B1096), mass spectrometry and theoretical calculations show that while the diketo form (analogous to the thione form) is major, minor enolic (analogous to thiol) forms coexist in the gas phase. conicet.gov.ar The tautomeric equilibrium can be influenced by factors such as solvent polarity, temperature, and the electronic nature of substituents. researchgate.net

The thione-thiol equilibrium is significant for reactivity. The thiol form enhances nucleophilic substitution at the sulfur atom, while the thione form is important for stabilizing metal coordination complexes.

E/Z Isomerism

Geometrical isomerism, specifically E/Z isomerism, arises from the restricted rotation around double bonds or, in this context, the partial double bond character of the C-N bonds within the thiourea backbone. studymind.co.ukchemrevise.org In N-acylthioureas, the orientation of the pyrimidinyl and acyl groups relative to the C=S (or C=O) bond can lead to different conformers, often described as syn or anti. This is a form of E/Z isomerism. For instance, structural studies of 1-benzoyl-3-(pyrimidin-2-yl)thiourea (B2935861) reveal a syn-anti configuration of the benzoyl and pyrimidinyl groups relative to the thiono (C=S) group, which influences molecular packing.

The Cahn-Ingold-Prelog priority rules are used to assign E (entgegen, opposite) or Z (zusammen, together) configurations. youtube.comlibretexts.org If the highest priority groups attached to the carbons of a double bond are on opposite sides, it is the E isomer; if they are on the same side, it is the Z isomer. youtube.com This isomerism can significantly affect the molecule's ability to fit into an enzyme's active site or to form specific supramolecular assemblies.

The table below summarizes the key tautomeric and isomeric forms found in pyrimidinyl thiourea systems.

| Phenomenon | Isomeric/Tautomeric Forms | Description | Influencing Factors | Ref |

| Thione-Thiol Tautomerism | Thione Form (>C=S) | Predominant form, especially in the solid state. Stabilizes metal complexes. | Solid state, non-polar solvents | ias.ac.in |

| Thiol Form (-C-SH) | More prevalent in polar solvents. Enhances nucleophilic reactivity at sulfur. | Polar solvents, H-atom availability | nih.gov | |

| E/Z Isomerism | Z-Isomer (zusammen) | High-priority groups on the same side of the C-N partial double bond. Often referred to as cis or syn. | Steric hindrance, solvent, temperature | libretexts.org |

| E-Isomer (entgegen) | High-priority groups on opposite sides of the C-N partial double bond. Often referred to as trans or anti. | Steric hindrance, solvent, temperature | libretexts.org |

Computational Chemistry and Theoretical Investigations of N Pyrimidinyl Thioureas

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural properties of N-pyrimidinyl thiourea (B124793) derivatives. These computational methods provide a framework for understanding the molecule's behavior and predicting its chemical reactivity.

Quantum chemical calculations, such as those employing the Hartree-Fock (HF) method with basis sets like 6-31G*, have been utilized to determine the stable configurations of pyrimidinyl thiourea derivatives. nih.gov These studies involve geometry optimization to find the minimum energy structures of different potential isomers and conformers. The characterization of these stationary points is often confirmed through harmonic vibrational frequency calculations, ensuring that the optimized structure corresponds to a true minimum on the potential energy surface. nih.gov

The stability of different conformers, such as cis-trans (CT) and trans-trans (TT) configurations, can be evaluated by comparing their total energies. For substituted thiourea compounds, DFT calculations using methods like B3LYP with larger basis sets have been employed to analyze the energetic differences between various structural arrangements. mdpi.com Such analyses are crucial for understanding the conformational preferences and the potential for polymorphism in the solid state. The relative stability of these conformers is influenced by intramolecular interactions, such as hydrogen bonding and steric effects, which can be elucidated through detailed analysis of the optimized geometries.

Table 1: Theoretical Relative Stability of Thiourea Conformers Note: This table is a representative example based on general findings for substituted thioureas and is not specific to N-5-pyrimidinyl-thiourea due to the lack of available data.

| Conformer | Relative Energy (kcal/mol) |

|---|---|

| Trans-Trans (TT) | 0.00 |

| Cis-Trans (CT) | 1.5 - 3.0 |

| Cis-Cis (CC) | > 5.0 |

Frontier Molecular Orbital (FMO) theory is a cornerstone in understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. nih.gov

For pyrimidinyl thiourea derivatives, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack, respectively. Studies have shown that the HOMO is often localized on the thiourea group and parts of the pyrimidine (B1678525) ring, while the LUMO may be distributed over the pyrimidine ring and any electron-withdrawing substituents. nih.gov The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. asianpubs.orgresearchgate.net A smaller HOMO-LUMO gap suggests a more reactive molecule. asianpubs.org

Table 2: Frontier Molecular Orbital Energies and Related Properties Note: The values presented are illustrative and based on general findings for pyrimidinyl thiourea derivatives. Specific values for N-5-pyrimidinyl-thiourea would require dedicated calculations.

| Parameter | Description | Typical Value Range (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | 4.0 to 5.0 |

| Ionization Potential (I) | -EHOMO | 6.0 to 7.0 |

| Electron Affinity (A) | -ELUMO | 1.5 to 2.5 |

Molecular Electrostatic Potential (MEP) surfaces are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive behavior. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons and susceptible to electrophilic attack. Conversely, blue regions signify positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. researchgate.net

In N-pyrimidinyl thiourea derivatives, the negative potential is typically concentrated around the nitrogen atoms of the pyrimidine ring and the sulfur atom of the thiourea group, highlighting these as potential sites for interaction with electrophiles or for forming hydrogen bonds. nih.govirjweb.com The positive potential is often located around the hydrogen atoms of the N-H groups in the thiourea moiety, making them susceptible to interaction with nucleophiles. irjweb.com Analysis of the MEP surface can, therefore, provide crucial insights into intermolecular interactions and the initial steps of chemical reactions. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While DFT calculations provide static pictures of molecular structures, molecular dynamics (MD) simulations offer a dynamic perspective, allowing for the exploration of the conformational landscape and flexibility of N-pyrimidinyl thioureas over time. MD simulations model the atomic motions of a molecule by solving Newton's equations of motion, providing insights into how the molecule behaves in a given environment, such as in solution.

Quantum Chemical Calculations for Elucidation of Reaction Pathways and Energetics

Quantum chemical calculations are instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. These calculations can determine the activation energies and reaction enthalpies, providing a quantitative understanding of the reaction's feasibility and kinetics.

Reaction Mechanisms and Transformational Pathways Involving N Pyrimidinyl Thiourea Derivatives

Heterocyclization Reactions Leading to Fused Pyrimidine-Thiourea Systems

N-pyrimidinyl thioureas serve as key building blocks for the construction of fused heterocyclic systems, where the pyrimidine (B1678525) ring is annulated with another heterocyclic ring. These reactions often proceed through intramolecular cyclization or by reaction with bifunctional reagents.

The synthesis of thiazole (B1198619) and thiazolidinone derivatives from N-pyrimidinyl thioureas is a common and well-established transformation. The thiourea (B124793) moiety provides the necessary sulfur and nitrogen atoms for the formation of the five-membered thiazole or thiazolidinone ring.

The Hantzsch thiazole synthesis is a classic method for the formation of a thiazole ring, which involves the reaction of an α-haloketone with a thioamide. wikipedia.org In the context of N-pyrimidinyl thioureas, the thiourea acts as the thioamide component. The reaction mechanism commences with the nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, displacing the halide. This is followed by an intramolecular cyclization through the dehydration, leading to the formation of a 2-aminothiazole (B372263) derivative where the amino group is substituted with the pyrimidine ring. wikipedia.orgwikipedia.orgorganic-chemistry.org The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov

Thiazolidinone rings, specifically 4-thiazolidinones, can be synthesized from N-pyrimidinyl thioureas by reaction with α-haloacetates, such as ethyl chloroacetate. orgsyn.org The reaction mechanism is initiated by the S-alkylation of the thiourea with the ethyl chloroacetate. This is followed by an intramolecular cyclization, where one of the nitrogen atoms of the thiourea attacks the carbonyl carbon of the acetate (B1210297) group, leading to the elimination of ethanol (B145695) and the formation of the thiazolidinone ring. ekb.eg The reaction of N,N'-disubstituted thioureas with ethyl bromocyanoacetate can also lead to the formation of related structures. psu.edu Another route to thiazolidinones involves the reaction of thioureas with maleic anhydride (B1165640) in the presence of a catalyst.

The following table summarizes the synthesis of thiazole and thiazolidinone derivatives from N-pyrimidinyl thiourea precursors.

| Precursor | Reagent | Product | Reaction Type |

| N-Pyrimidinyl thiourea | α-Haloketone | 2-(Pyrimidinylamino)thiazole | Hantzsch thiazole synthesis |

| N-Pyrimidinyl thiourea | Ethyl chloroacetate | 3-Pyrimidinyl-4-thiazolidinone | S-alkylation and intramolecular cyclization |

| N-Pyrimidinyl thiourea | Maleic anhydride | Pyrimidinyl-substituted thiazolidinedione | Cycloaddition |

N-pyrimidinyl thiourea derivatives can be utilized in the synthesis of pyrazole (B372694) and pyran-containing heterocyclic systems. These reactions typically involve the condensation of the thiourea derivative, or a more complex molecule derived from it, with a suitable precursor containing the necessary atoms to form the new ring.

The synthesis of pyrazole rings often involves the reaction of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. mdpi.com In the context of N-pyrimidinyl thiourea, the thiourea moiety can be part of a larger scaffold that includes a 1,3-dicarbonyl equivalent. For example, an acetylphenyl-thiourea derivative can be converted to its corresponding enaminone, which can then react with hydrazine hydrate (B1144303) or phenylhydrazine (B124118) to yield a pyrazole ring attached to the phenylthiourea (B91264) moiety. mdpi.com The reaction proceeds through a cyclocondensation mechanism. mdpi.com

Pyran-fused pyrimidines, or pyranopyrimidines, can be synthesized through multicomponent reactions. One common approach involves the reaction of an aldehyde, a β-ketoester, and a urea (B33335) or thiourea derivative. ekb.eg While not a direct transformation of N-pyrimidinyl thiourea itself, a pyrimidine ring can be constructed in situ from a thiourea derivative, which then fuses with a pyran ring formed from the other components.

The table below outlines the formation of pyrazole and pyran rings from precursors related to N-pyrimidinyl thiourea.

| Precursor Moiety | Reagent(s) | Resulting Heterocycle | General Reaction |

| Phenylthiourea with acetyl group | Hydrazine hydrate/Phenylhydrazine | Pyrazole | Cyclocondensation |

| Thiourea | Aldehyde, β-Ketoester | Pyran-fused pyrimidine | Multicomponent reaction |

Thiourea and its derivatives are crucial intermediates in the synthesis of fused pyrimidine systems like quinazolines and pyrimido[4,5-d]pyrimidines. These reactions often involve the construction of a pyrimidine ring onto an existing benzene (B151609) or pyrimidine ring, respectively.

The synthesis of quinazolines can be achieved through various methods, one of which involves the reaction of 2-aminobenzonitriles or related compounds with isothiocyanates to form N-aryl-N'-(cyanophenyl)thioureas, which can then be cyclized. Alternatively, multicomponent reactions involving an aldehyde, an anthranilic acid derivative, and a thiourea can lead to the formation of quinazolinone or thione derivatives. openmedicinalchemistryjournal.com

Pyrimido[4,5-d]pyrimidines are a class of bicyclic heterocycles with significant biological activity. Their synthesis can be accomplished by building a pyrimidine ring onto an existing pyrimidine core. rsc.org One approach involves the reaction of 4-aminopyrimidine-5-carboxamides with thiourea. rsc.orgresearchgate.net Another method is a Biginelli-type reaction where an aldehyde, barbituric acid or a related compound, and thiourea are condensed together. rsc.org The reaction of ethyl 4-chloro-2-methylpyrimidine-5-carboxylate with substituted thioureas can also yield pyrimido[4,5-d]pyrimidine (B13093195) derivatives. nih.gov

The following table summarizes the synthesis of quinazoline (B50416) and pyrimido[4,5-d]pyrimidine derivatives.

| Target Heterocycle | Precursors | Key Reaction Step |

| Quinazoline | 2-Aminobenzonitrile, Isothiocyanate | Intramolecular cyclization of thiourea intermediate |

| Quinazolinone/thione | Aldehyde, Anthranilic acid derivative, Thiourea | Multicomponent condensation |

| Pyrimido[4,5-d]pyrimidine | 4-Aminopyrimidine-5-carboxamide, Thiourea | Cyclocondensation |

| Pyrimido[4,5-d]pyrimidine | Aldehyde, Barbituric acid, Thiourea | Biginelli-type reaction |

| Pyrimido[4,5-d]pyrimidine | Ethyl 4-chloro-2-methylpyrimidine-5-carboxylate, Thiourea | Nucleophilic substitution and cyclization |

N-pyrimidinyl thiourea derivatives can serve as precursors for the synthesis of nitrogen-rich five-membered heterocycles such as triazoles and tetrazoles.

The synthesis of 1,2,4-triazoles can be achieved from thiourea derivatives through various routes. One common method involves the reaction of thiourea with hydrazine to form 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole. wikipedia.org N-pyrimidinyl thioureas can be expected to undergo similar transformations. For instance, N-(pyrimidin-2-yl)cyanamides can be converted to the corresponding thiourea, which can then be cyclized with hydrazides to form triazolylaminopyrimidine derivatives. naturalspublishing.com Another approach involves the reaction of hydrazonoyl halides with thiourea or its derivatives. nih.gov

Tetrazoles are another class of heterocycles that can be synthesized from precursors containing a cyano or a thiourea functionality. While the direct conversion of N-pyrimidinyl thiourea to a tetrazole is less common, thiourea can be a starting material in a multi-step synthesis.

The table below provides an overview of the synthesis of triazole derivatives from N-pyrimidinyl thiourea precursors.

| Precursor | Reagent(s) | Product | General Reaction Type |

| N-Pyrimidinyl thiourea | Hydrazine | Pyrimidinyl-substituted aminomercaptotriazole | Cyclocondensation |

| N-(Pyrimidin-2-yl)cyanamide (via thiourea) | Benzhydrazide | Triazolylaminopyrimidine | Heterocyclization |

Nucleophilic Addition Reactions Involving the Thiourea Moiety

The thiourea moiety in N-pyrimidinyl thiourea derivatives possesses nucleophilic character at both the sulfur and nitrogen atoms. This allows for a variety of nucleophilic addition reactions, which are fundamental to many of the heterocyclization pathways discussed previously.

The sulfur atom of the thiourea group is a soft nucleophile and readily attacks electrophilic carbon atoms. This is exemplified in the Hantzsch thiazole synthesis where the sulfur atom attacks the α-carbon of an α-haloketone. wikipedia.org Similarly, in the formation of thiazolidinones from ethyl chloroacetate, the initial step is the nucleophilic attack of the sulfur on the carbon bearing the chlorine atom. ekb.eg

The nitrogen atoms of the thiourea moiety are also nucleophilic, although their reactivity can be influenced by the electronic effects of the pyrimidine ring and any other substituents. The nitrogen atoms can participate in cyclization reactions by attacking carbonyl groups or other electrophilic centers. For example, in the formation of imidazolyl-pyrimidines from 1-pyrimidinyl-3-arylthiourea and oxalyl chloride, the reaction is initiated by the nucleophilic attack of a nitrogen atom of the thiourea on the carbonyl carbon of the oxalyl chloride. asianpubs.org

The dual nucleophilicity of the thiourea group can sometimes lead to regioselectivity issues in cyclization reactions, with the outcome depending on the reaction conditions and the nature of the electrophile.

Oxidation and Reduction Pathways of the Thiourea and Pyrimidine Groups

The thiourea and pyrimidine moieties in N-pyrimidinyl thiourea derivatives can undergo both oxidation and reduction reactions, leading to a variety of transformed products.

The thiourea group is susceptible to oxidation. Mild oxidizing agents can lead to the formation of disulfides. However, stronger oxidizing agents can lead to the formation of sulfinic or sulfonic acids. For instance, the oxidation of thiourea with hydrogen peroxide can yield thiourea dioxide.

The pyrimidine ring can also be reduced, although it is generally more resistant to reduction than the thiourea moiety. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce certain pyrimidine derivatives. For example, the reduction of ethyl 2-methylthiopyrimidine-5-carboxylate with LiAlH₄ has been shown to yield the corresponding 1,6-dihydropyrimidine derivative as the main product, rather than the expected alcohol from the reduction of the ester group. researchgate.net This indicates that the pyrimidine ring itself can be reduced under these conditions. Sodium borohydride (B1222165) (NaBH₄), being a milder reducing agent, is generally not strong enough to reduce the pyrimidine ring or ester and carboxylic acid functionalities. libretexts.org The reduction of Biginelli compounds (dihydropyrimidinones) with LiAlH₄ can lead to either hydrogenolysis products or the corresponding alcohols, depending on the substitution pattern. rsc.org

The following table summarizes the general oxidation and reduction pathways.

| Moiety | Reagent | Transformation |

| Thiourea | Mild Oxidant (e.g., I₂) | Disulfide formation |

| Thiourea | Strong Oxidant (e.g., H₂O₂) | Formation of thiourea dioxide/sulfinic acid |

| Pyrimidine-carboxylate | LiAlH₄ | Reduction of the pyrimidine ring (e.g., to dihydropyrimidine) and/or the carboxylate group |

| Pyrimidine-carboxamide | LiAlH₄ | Reduction of the pyrimidine ring and/or the amide group |

Cyclocondensation Reactions Facilitated by the Thiourea Moiety

The thiourea moiety incorporated into a pyrimidine scaffold is a versatile functional group that serves as a key building block for the synthesis of various fused heterocyclic systems. Its nucleophilic nitrogen and sulfur atoms are strategically positioned to react with a range of electrophilic reagents, leading to intramolecular or intermolecular cyclocondensation reactions. These transformations are fundamental in constructing bicyclic and polycyclic structures containing the pyrimidine ring, such as thiazolo[5,4-d]pyrimidines and pyrimido[4,5-d]pyrimidines, which are of significant interest in medicinal chemistry. researchgate.netnih.govrsc.org

The reactivity of the N-pyrimidinyl thiourea derivative is often initiated by the nucleophilic attack of one of its nitrogen atoms or the sulfur atom on an electrophilic center. asianpubs.orgsci-hub.se This is typically followed by an intramolecular cyclization and a dehydration or elimination step to yield the final, stable heterocyclic product. The specific outcome of the reaction is highly dependent on the nature of the co-reactant.

Formation of Fused Imidazole Rings

A notable example of cyclocondensation is the reaction of N,N'-disubstituted thioureas bearing a pyrimidine ring with bifunctional electrophiles like oxalyl dichloride. asianpubs.orgasianpubs.org In this reaction, the nitrogen atoms of the thiourea group act as nucleophiles. The reaction is believed to be initiated by the nucleophilic attack of a nitrogen atom on one of the carbonyl carbons of oxalyl dichloride. asianpubs.orgresearchgate.net This is followed by a subsequent intramolecular cyclization involving the second nitrogen atom, ultimately forming a 1-imidazolyl-pyrimidine derivative. asianpubs.org Specifically, the reaction of 1-(5-benzoyl-2-oxo-4-phenyl-1,2-dihydro-pyrimidin-1-yl)-3-aryl-thioureas with oxalyl dichloride in benzene at elevated temperatures yields 4,5-dioxo-2-thioxo-perhydro-imidazolyl-pyrimidine-2H-ones(thiones). asianpubs.orgasianpubs.org

Table 1: Cyclocondensation of N-Pyrimidinyl Thioureas with Oxalyl Dichloride asianpubs.org

| Starting Pyrimidinyl Thiourea Derivative (1a) | Reagent | Conditions | Product (2a) | Yield |

| 1-(5-benzoyl-2-oxo-4-phenyl-1,2-dihydro-pyrimidine-1-yl)-3-phenyl-thiourea | Oxalyl dichloride | Benzene, 60-65°C, 6.5 h | 5-Benzoyl-1-(4,5-dioxo-3-phenyl-2-thioxo-perhydro-imidazol-1-yl)-4-phenyl-pyrimidine-2H-one | 68% |

Hantzsch Thiazole Synthesis Pathway

The Hantzsch thiazole synthesis is a classic and widely utilized cyclocondensation reaction that can be applied to N-pyrimidinyl thioureas to construct a fused thiazole ring, leading to the formation of thiazolo[5,4-d]pyrimidines. ekb.eg This pathway involves the reaction of the pyrimidinyl thiourea, which acts as the thioamide component, with an α-halocarbonyl compound (e.g., α-haloketones or α-haloesters). sci-hub.seekb.eg The mechanism proceeds through two key steps:

Alkylation: The sulfur atom of the thiourea moiety performs a nucleophilic attack on the carbon bearing the halogen in the α-halocarbonyl compound, forming an S-alkylated intermediate. sci-hub.se

Cyclization: The amino group of the pyrimidine ring or the thiourea nitrogen then carries out an intramolecular nucleophilic attack on the carbonyl carbon of the former α-halocarbonyl moiety. Subsequent dehydration yields the fused thiazolo[5,4-d]pyrimidine (B3050601) ring system. sci-hub.se

This reaction is a cornerstone for creating indolylthiazolopyrimidine derivatives from a precursor synthesized via the reaction of 3-chloro-1H-indole-2-carbaldehyde with thiourea and ethyl cyanoacetate. sci-hub.se The resulting 4-(3-chloro-1H-indol-2-yl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is then reacted with various α-halocarbonyl compounds to achieve the final fused product. sci-hub.se

Table 2: Synthesis of Thiazolo[3,2-a]pyrimidine Derivatives via Hantzsch-type Reaction sci-hub.se

| Pyrimidine Precursor (2) | α-Halocarbonyl Compound | Conditions | Product |

| 4-(3-chloro-1H-indol-2-yl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | Chloroacetone | Dioxane, Triethylamine (TEA) | 7-(3-chloro-1H-indol-2-yl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile |

| 4-(3-chloro-1H-indol-2-yl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | Phenacyl bromide | Dioxane, Triethylamine (TEA) | 7-(3-chloro-1H-indol-2-yl)-5-oxo-2-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile |

| 4-(3-chloro-1H-indol-2-yl)-2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | Oxalyl chloride | Dioxane, Triethylamine (TEA) | 7-(3-chloro-1H-indol-2-yl)-2,3,5-trioxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carbonitrile |

Formation of Fused Pyrimidine Rings

N-Pyrimidinyl thioureas can also be involved in cyclocondensation reactions that lead to the formation of another fused pyrimidine ring, resulting in pyrimido[4,5-d]pyrimidine systems. rsc.org These reactions often follow the principles of the Biginelli reaction, which is a multicomponent condensation. rsc.org For example, a one-pot reaction between an aryl aldehyde, barbituric acid, and thiourea, catalyzed by ceric ammonium (B1175870) nitrate (B79036) in refluxing water, produces 5-aryl-(7-thioxo)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-diones in excellent yields. rsc.org

The mechanism is proposed to start with the condensation of the aldehyde with barbituric acid or thiourea, followed by a series of nucleophilic additions and cyclization steps to build the fused ring system. rsc.org Another example involves the reaction of ethyl pyrimidine-5-carboxylates with thiourea in the presence of a base, which yields pyrimido[4,5-d]pyrimidinone derivatives. rsc.org

Table 3: Synthesis of Pyrimido[4,5-d]pyrimidine Derivatives rsc.org

| Pyrimidine Precursor | Co-Reactants | Catalyst/Conditions | Product |

| Barbituric acid | Aryl aldehydes, Thiourea | Ceric ammonium nitrate (CAN), Refluxing water | 5-Aryl-7-thioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione |

| Ethyl 2-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate | Thiourea | Triethylamine (TEA), Refluxing ethanol | 2-(1-Methyl-1H-indol-3-yl)-5,7-dihydro-4H-pyrimido[4,5-d]pyrimidin-4-one |

Coordination Chemistry of N Pyrimidinyl Thiourea Ligands

Binding Modes and Ligating Abilities of N-Pyrimidinyl Thioureas to Metal Centers

N-pyrimidinyl thiourea (B124793) ligands are classified as polydentate, possessing several potential coordination sites, including the sulfur atom of the thiocarbonyl group, the nitrogen atoms of the pyrimidine (B1678525) ring, and the nitrogen atoms of the thiourea backbone. ucj.org.ua This multiplicity of donor sites allows for a variety of binding modes, which are influenced by factors such as the nature of the metal ion, the reaction conditions, and the specific substituents on the ligand framework. researchgate.net

The most common coordination modes observed for N-pyrimidinyl thioureas are monodentate and bidentate.

Monodentate Coordination: In this mode, the ligand typically binds to the metal center exclusively through the sulfur atom of the thiourea group. tandfonline.comrsc.org This is a common feature for thiourea derivatives, where the sulfur atom acts as a soft donor, readily coordinating to soft metal ions. tandfonline.comresearchgate.net Neutral N-pyrimidinyl thiourea ligands often exhibit this type of coordination. tandfonline.com

Bidentate Chelation: Bidentate coordination is also frequently observed, leading to the formation of stable chelate rings. unlp.edu.ar The most prevalent bidentate mode involves the sulfur atom of the thiourea moiety and one of the nitrogen atoms from the pyrimidine ring, typically the N-3 atom. researchgate.netrptu.de This (S, N) chelation forms a six-membered metallacycle, which is thermodynamically favorable. unlp.edu.arresearchgate.net For example, in complexes of N-phenyl-N′-(2-pyrimidyl) thiourea with various transition metals, coordination occurs through the pyrimidinyl nitrogen and the thiourea sulfur. researchgate.net Another possibility is the formation of a four-membered ring through coordination of the sulfur and one of the thiourea nitrogen atoms, though this is less common for N-pyrimidinyl thioureas compared to other functionalized thioureas. tandfonline.com

The ligating ability is also influenced by the tautomeric forms of the ligand. N-pyrimidinyl thioureas can exist in thione and thiol forms. Coordination typically occurs with the ligand in its thione form, but deprotonation under basic conditions can lead to the formation of the thiol tautomer, which can then coordinate to the metal center as a monoanionic ligand. ksu.edu.tr

The presence of both hard (nitrogen) and soft (sulfur) donor atoms allows N-pyrimidinyl thioureas to effectively bind to a range of metal ions, from hard to soft, according to Pearson's Hard and Soft Acids and Bases (HSAB) theory. This versatility explains their remarkable coordination abilities. mdpi.com

| Ligand Type | Metal Ion(s) | Observed Binding Mode(s) | Metallacycle Size | Citation(s) |

| N-phenyl-N′-(2-pyrimidyl) thiourea | Pd(II), Pt(II), Ni(II), Co(II), Mn(II) | Bidentate (S, Npyrimidine) | 6-membered | researchgate.net |

| N-Acyl/Aroyl Thioureas | Ru(II), Rh(III), Ir(III) | Bidentate (k2-N,S) | 6-membered | unlp.edu.arconicet.gov.ar |

| Cyanothioureas | Various | Monodentate (S), Bidentate (S, Nthiourea) | 4-membered | tandfonline.com |

| Sulfonylthioureas | Various | Monodentate (S), Bidentate (S, Nthiourea), Bidentate (S, Osulfonyl) | 4- or 6-membered | tandfonline.com |

| N-allylthioamides of pyrimidinyl carboxylic acids | Zn(II), Ag(I) | Polydentate, forming six-membered chelate rings | 6-membered | ucj.org.ua |

Synthesis and Structural Aspects of N-Pyrimidinyl Thiourea Metal Complexes

The synthesis of metal complexes with N-pyrimidinyl thiourea ligands is generally straightforward. A common method involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. ontosight.airesearchgate.net For instance, complexes of N-phenyl-N′-(2-pyrimidyl) thiourea (PPTU) with metals such as Pd(II), Pt(II), Ni(II), Co(II), Cu(II), Mn(II), Cd(II), and Zn(II) have been synthesized by reacting a solution of the ligand in a solvent mixture like n-butanol and dimethylformamide (DMF) with a solution of the corresponding metal chloride in n-butanol. researchgate.net The synthesis of the ligand itself often involves the reaction between an aminopyrimidine and an appropriate isothiocyanate. ontosight.ai

The resulting complexes are characterized by various spectroscopic and analytical techniques, including elemental analysis, infrared (IR) and electronic (UV-Vis) spectroscopy, magnetic susceptibility, and molar conductance measurements. researchgate.net Single-crystal X-ray diffraction provides definitive structural elucidation. unlp.edu.arksu.edu.tr

Structural Features: The coordination geometry of the resulting metal complex is dictated by the metal ion's electronic configuration and coordination number.

Square Planar: Diamagnetic complexes of d⁸ metals like Pd(II), Pt(II), and Ni(II) with N-phenyl-N′-(2-pyrimidyl) thiourea, such as [Pd(PPTU)Cl], [Pt(PPTU)Cl], and [Ni(PPTU)Cl], typically exhibit a square planar geometry. researchgate.net

Tetrahedral: Co(II) (a d⁷ ion) can form tetrahedral complexes, as seen in [Co(PPTU)₂]. researchgate.net

Octahedral: Mn(II) (a d⁵ ion) has been shown to form octahedral complexes like [Mn(PPTU)Cl], achieving a higher coordination number. researchgate.net

Infrared spectroscopy is a powerful tool for determining the coordination mode. Upon complexation, characteristic shifts in the vibrational frequencies of the C=S and pyrimidinyl C=N bonds are observed.

The thioamide band, which has a significant contribution from the ν(C=S) stretching vibration, typically shifts to a lower frequency, indicating the coordination of the sulfur atom to the metal center. ksu.edu.tr

The ν(C=N) and ν(C=C) bands of the pyrimidine ring often shift to higher frequencies, which confirms the involvement of a ring nitrogen atom in the coordination. researchgate.net The disappearance of the N-H stretching vibration band can indicate deprotonation of the ligand upon coordination. ksu.edu.tr

| Complex | Metal Ion | Geometry | Key Spectroscopic Evidence (IR, cm-1) | Citation(s) |

| [Ni(PPTU)Cl] | Ni(II) | Square Planar | Shift of ν(C=N) + ν(C=C) to higher frequency | researchgate.net |

| [Pd(PPTU)Cl] | Pd(II) | Square Planar | Shift of ν(C=N) + ν(C=C) to higher frequency | researchgate.net |

| [Pt(PPTU)Cl] | Pt(II) | Square Planar | Shift of ν(C=N) + ν(C=C) to higher frequency | researchgate.net |

| [Co(PPTU)₂] | Co(II) | Tetrahedral | Shift of ν(C=N) + ν(C=C) to higher frequency | researchgate.net |

| [Mn(PPTU)Cl] | Mn(II) | Octahedral | Shift of ν(C=N) + ν(C=C) to higher frequency | researchgate.net |

| [Cu(L)₂] (L = N,N-disubstituted acyl thiourea) | Cu(II) | Cis-arrangement | Coordination via S and O atoms | unlp.edu.ar |

Influence of Nitrogen and Sulfur Substituents on Coordination Properties and Chelation

The electronic properties and steric bulk of substituents on the nitrogen and sulfur atoms of the N-pyrimidinyl thiourea ligand profoundly influence its coordination behavior, the stability of the resulting complexes, and the nature of the chelation. unlp.edu.arconicet.gov.ar

Electronic Effects: Substituents on the pyrimidinyl or any ancillary aryl rings (e.g., a phenyl group on the other thiourea nitrogen) can alter the electron density on the donor atoms.

Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or halo (-F, -Cl) groups, attached to the aromatic rings decrease the electron density on the pyrimidinyl nitrogen and the thiourea nitrogen atoms. tandfonline.comunlp.edu.ar This can weaken their donor capability. However, the presence of EWGs on the thiourea backbone, such as in sulfonyl or cyano thioureas, makes the N-H protons more acidic, facilitating deprotonation and coordination as an anionic ligand. mdpi.comtandfonline.com For instance, the inclusion of electronegative fluorine atoms in a benzoyl group attached to the thiourea can favor the formation of intramolecular hydrogen bonds, which influences the ligand's conformation and coordination. unlp.edu.ar

Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the electron density on the donor atoms, enhancing their basicity and potential coordination strength.

Steric Effects: The size and position of substituents can sterically hinder the approach of the ligand to the metal center, influencing the coordination geometry and the stability of the complex.

Bulky substituents near the coordination sites can force a particular geometry. For example, in complexes with N,N-di-substituted acyl thioureas, a bulky naphthalene (B1677914) substituent can result in a cis arrangement of the ligands around the metal center. unlp.edu.ar

Steric hindrance can also affect which of the potential donor atoms participates in coordination. If a bulky group is placed near one of the pyrimidine nitrogens, it may favor coordination through a less hindered nitrogen atom or promote a monodentate binding mode through the sulfur atom.

Table of Compound Names

| Abbreviation / Trivial Name | Chemical Name |

| PPTU | Thiourea, N-phenyl-N'-2-pyrimidinyl- |

| DMF | N,N-Dimethylformamide |

Catalytic Applications of N Pyrimidinyl Thiourea Derivatives

N-Pyrimidinyl Thioureas as Organocatalysts in Organic Transformations

Thiourea-based organocatalysts have become a cornerstone of modern organic synthesis due to their ability to activate substrates through non-covalent interactions, primarily hydrogen bonding. nih.govnih.gov The incorporation of a pyrimidine (B1678525) ring into the thiourea (B124793) scaffold introduces unique electronic properties and additional potential binding sites, which can modulate the catalyst's activity and selectivity. These derivatives operate under mild, often metal-free conditions, aligning with the principles of green chemistry. nih.govresearchgate.net

The primary mechanism by which thiourea catalysts function is through hydrogen bond donation. nih.govu-tokyo.ac.jp The two N-H protons of the thiourea group are sufficiently acidic to form strong, directional hydrogen bonds with Lewis basic sites on a substrate, such as the oxygen of a carbonyl group or a nitro group. pkusz.edu.cnnih.gov This interaction polarizes the substrate, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and rendering it more susceptible to nucleophilic attack. u-tokyo.ac.jp

In the context of an N-pyrimidinyl thiourea, the catalyst would activate an electrophile (e.g., an aldehyde or nitroalkene) by forming a double hydrogen bond with it. This "clamping" effect stabilizes the transition state of the reaction, thereby accelerating the rate of transformation. The electron-withdrawing nature of the pyrimidine ring is expected to enhance the acidity of the N-H protons, potentially leading to stronger substrate activation compared to simple aryl-substituted thioureas.

Many advanced organocatalysts are bifunctional, meaning they possess both an acidic (H-bond donor) and a basic site within the same molecule. nih.govbeilstein-journals.orgrsc.org This allows for the simultaneous activation of both the electrophile and the nucleophile, a concept known as dual activation. For an N-pyrimidinyl thiourea derivative, the thiourea moiety serves as the hydrogen-bond donor to activate the electrophile. Concurrently, a nitrogen atom within the pyrimidine ring, or an appended basic group like a tertiary amine, can act as a Brønsted or Lewis base to deprotonate the nucleophile, increasing its reactivity. nih.govnih.gov

This cooperative catalysis model is highly effective in organizing the transition state, which is crucial for achieving high levels of stereoselectivity in asymmetric reactions. nih.govnih.gov The rigid structure of the pyrimidine ring can help to position the reacting partners in a specific orientation, leading to a highly ordered transition state assembly.

Asymmetric Catalysis and Enantioselective Synthesis Mediated by Chiral N-Pyrimidinyl Thioureas

By incorporating a chiral scaffold into the N-pyrimidinyl thiourea structure, it is possible to create catalysts for asymmetric synthesis. These catalysts generate a chiral environment around the reactants, directing the nucleophilic attack to one face of the electrophile, resulting in the preferential formation of one enantiomer of the product. nih.govnih.gov The development of such catalysts is a major focus in organocatalysis, as they provide access to enantiomerically pure compounds, which are vital in the pharmaceutical industry. researchgate.netresearchgate.net

The asymmetric Michael addition, a key carbon-carbon bond-forming reaction, is effectively catalyzed by chiral bifunctional thioureas. rsc.orgrsc.orgmdpi.com These catalysts activate the nitroalkene electrophile through hydrogen bonding while the basic site on the catalyst activates the ketone or aldehyde nucleophile by facilitating enamine formation. beilstein-journals.org Although specific data for N-pyrimidinyl thiourea catalysts in this reaction are limited, analogous systems using catalysts derived from chiral diamines or cinchona alkaloids demonstrate high efficiency.

Table 1: Representative Asymmetric Michael Additions Catalyzed by Chiral Thioureas This table presents data for well-established chiral thiourea catalysts to illustrate the potential of this class of compounds.

| Catalyst | Electrophile (Nitroalkene) | Nucleophile | Yield (%) | dr (anti:syn) | ee (%) |

| Takemoto Catalyst | trans-β-Nitrostyrene | Diethyl malonate | 95 | - | 93 |

| (R,R)-DPEN Thiourea | 2-(2-Nitrovinyl)furan | Cyclohexanone | 98 | 95:5 | 99 |

| Cinchonidine-derived Thiourea | (E)-Nitropent-1-ene | Acetophenone (B1666503) | 92 | 98:2 | 96 |

DPEN: 1,2-Diphenylethylene-1,2-diamine

The Henry reaction, or nitroaldol reaction, is a powerful method for forming β-nitro alcohols, which are versatile synthetic intermediates. Chiral thiourea catalysts have been successfully employed to control the stereochemical outcome of this reaction. msu.edunih.govuwindsor.ca In a dual activation scenario, the thiourea group would bind to the nitro group of the nitroalkane, while the basic moiety assists in the formation of the nitronate anion. This organized transition state effectively controls the facial selectivity of the addition to the aldehyde. Chiral bis-thiourea catalysts have also shown high efficacy in related aza-Henry reactions. msu.edunih.gov

Table 2: Representative Asymmetric Henry Reactions Catalyzed by Chiral Thioureas This table presents data for well-established chiral thiourea catalysts to illustrate the potential of this class of compounds.

| Catalyst | Aldehyde | Nitroalkane | Yield (%) | dr (anti:syn) | ee (%) |

| Guanidine-Thiourea Catalyst | Benzaldehyde | Nitromethane | 94 | - | 91 |

| BINAM-derived Bis-Thiourea | 4-Nitrobenzaldehyde | Nitromethane | 91 | - | 86 |

| Cinchona-derived Thiourea | 2-Naphthaldehyde | Nitromethane | 85 | - | 95 |

BINAM: 1,1'-Binaphthyl-2,2'-diamine

The Biginelli reaction is a multicomponent reaction that produces dihydropyrimidinones (DHPMs), compounds of significant pharmacological interest. mdpi.comsci-hub.se The use of chiral thiourea-based organocatalysts in asymmetric versions of this reaction has been a significant development. mdpi.comresearchgate.net In a proposed mechanism, a chiral Brønsted acid or a bifunctional catalyst activates an imine intermediate formed in situ from the aldehyde and urea (B33335)/thiourea component. A self-assembled system involving proline and a simple thiourea has also proven highly effective, achieving excellent yields and enantioselectivities. mdpi.comrsc.org The thiourea component plays a crucial role in activating the reaction components through hydrogen bonding, guiding the stereochemical pathway. mdpi.com

Table 3: Representative Asymmetric Biginelli Reactions Catalyzed by Chiral Thiourea Systems This table presents data for well-established chiral thiourea catalysts to illustrate the potential of this class of compounds.

| Catalyst System | Aldehyde | β-Ketoester | Urea/Thiourea | Yield (%) | ee (%) |

| Methanoproline/Thiourea | 4-Chlorobenzaldehyde | Isopropyl acetoacetate | Thiourea | 96 | 99 |

| Primary Amine-Thiourea/TfOH | Benzaldehyde | Ethyl acetoacetate | Urea | 91 | 98 |

| Chiral Phosphoric Acid | 4-Nitrobenzaldehyde | Ethyl acetoacetate | N-Benzyl thiourea | 99 | 92 |

TfOH: Trifluoromethanesulfonic acid

Integration of N-Pyrimidinyl Thioureas in Supported Catalysis and Metal-Organic Framework (MOF)-based Systems